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molecular formula C14H20O5 B8345390 6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

Cat. No. B8345390
M. Wt: 268.30 g/mol
InChI Key: MWQPEIAPCORDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573337B1

Procedure details

t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate (100 mg, 0.30 mmol) was dissolved in CH2Cl2/TFA 1:1 mixture (2 ml) and stirred at room temperature for 1 h. The reaction mixture was evaporated giving 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid (0.81 g, 98%)
Name
t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 TFA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2](=[C:14]1[C:19](=[O:20])[CH2:18][C:17]([CH3:22])([CH3:21])[CH2:16][C:15]1=[O:23])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[OH:1][C:2](=[C:14]1[C:15](=[O:23])[CH2:16][C:17]([CH3:21])([CH3:22])[CH2:18][C:19]1=[O:20])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
100 mg
Type
reactant
Smiles
OC(CCCCC(=O)OC(C)(C)C)=C1C(CC(CC1=O)(C)C)=O
Name
CH2Cl2 TFA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O
Name
mixture
Quantity
2 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CCCCC(=O)O)=C1C(CC(CC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 1006.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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